Cardanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cardanol is a phenolic lipid derived from anacardic acid , which is the primary component of cashew nutshell liquid (CNSL) . CNSL is a byproduct of cashew nut processing. The name “this compound” is derived from the genus Anacardium , which includes the cashew tree (Anacardium occidentale). Interestingly, the name of the genus itself is based on the Greek word for “heart” .

准备方法

a. 合成路线: 腰果酚可以通过天然存在的腰果酸的热分解 (脱羧) 获得。腰果酚的侧链组成在不饱和程度方面有所不同。主要成分是三不饱和腰果酚 ,占混合物的 41%。 此外,还有单不饱和 (34%)、双不饱和 (22%) 和饱和 (2%) 的腰果酚形式 .

b. 工业生产: 腰果加工会产生腰果酚作为副产品。目前,只有少量获得的腰果酚用于工业应用。 研究人员正在继续探索新的应用,包括开发新型聚合物 .

化学反应分析

腰果酚会发生各种化学反应,包括氧化、还原和取代。这些反应中使用的常见试剂和条件使其具有多功能性。从这些反应中形成的主要产物取决于具体的反应途径和所涉及的官能团。

科学研究应用

Chemical Properties and Modifications

Cardanol's molecular structure facilitates numerous chemical reactions, making it an attractive building block for various applications. The following properties are noteworthy:

- Phenolic Hydroxyl Function : This allows this compound to act as a reactive site for further chemical modifications.

- Unsaturated Alkyl Chain : This feature contributes to the compound's ability to form polymers and other complex structures.

Coatings and Adhesives

This compound is increasingly used in the formulation of bio-based coatings and adhesives due to its excellent adhesion properties and environmental benefits over traditional petroleum-based products.

- Polyol Synthesis : this compound can be converted into polyols that are then used in melamine-formaldehyde resin systems. Research indicates that formulations containing this compound-based polyols exhibit improved coating properties, such as enhanced cross-linking density and mechanical strength .

| Application | Material Type | Key Benefits |

|---|---|---|

| Coatings | This compound-based polyols | Improved adhesion, mechanical properties |

| Adhesives | This compound derivatives | Eco-friendly alternatives to synthetic adhesives |

Polymer Production

This compound serves as a precursor for various polymeric materials:

- Benzoxazine Resins : Recent studies have developed benzoxazine monomers from this compound, which have shown promise in creating high-performance thermosetting resins with enhanced thermal stability .

- Epoxy Resins : this compound-derived epoxy resins are being explored for their mechanical properties and sustainability compared to conventional epoxy systems.

| Polymer Type | Source | Properties |

|---|---|---|

| Benzoxazine Resins | This compound | High thermal stability |

| Epoxy Resins | This compound | Enhanced mechanical properties |

Antioxidant and Antibacterial Applications

This compound exhibits significant antioxidant and antibacterial properties, making it suitable for various health-related applications:

- Antioxidant Activity : Studies have shown that this compound derivatives can match or exceed the efficacy of commercial antioxidants like butylated hydroxytoluene (BHT) .

- Antibacterial Properties : this compound has been tested against various bacterial strains, demonstrating effective antibacterial activity, which is crucial for developing food packaging materials and medical applications .

Development of this compound-Based Nanoparticles

Research conducted on chitosan-based nanoparticles incorporating this compound has highlighted its potential in sustained delivery systems for pharmaceuticals. These nanoparticles exhibited enhanced antioxidant properties compared to pure this compound .

Synthesis of this compound-Derived Surfactants

A study focused on synthesizing ammonium surfactants from this compound demonstrated their effectiveness in exfoliating silicate clays within an epoxy matrix, paving the way for innovative composite materials with improved performance characteristics .

Future Prospects

The future of this compound applications looks promising due to ongoing research aimed at enhancing its functionalization and expanding its utility across various industries. Its renewable nature aligns with global trends towards sustainable materials.

作用机制

The precise mechanism by which cardanol exerts its effects depends on the context of its application. Researchers investigate its interactions with molecular targets and pathways in various fields, including chemistry, biology, and medicine.

相似化合物的比较

腰果酚的独特性在于其源自腰果酸的酚类结构。虽然还有其他酚类化合物,但腰果酚的特定性质使其独树一帜。

属性

CAS 编号 |

79353-39-2 |

|---|---|

分子式 |

C21H30O |

分子量 |

298.5 g/mol |

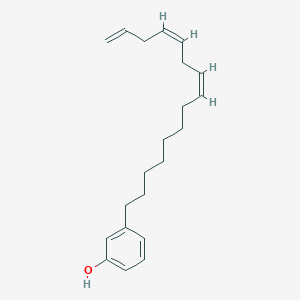

IUPAC 名称 |

3-[(8E,11E)-pentadeca-8,11,14-trienyl]phenol |

InChI |

InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2/b5-4+,8-7+ |

InChI 键 |

JOLVYUIAMRUBRK-AOSYACOCSA-N |

SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O |

手性 SMILES |

C=CC/C=C/C/C=C/CCCCCCCC1=CC(=CC=C1)O |

规范 SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O |

Key on ui other cas no. |

37330-39-5 79353-39-2 |

同义词 |

cardanol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of cardanol?

A1: this compound is a mixture of meta-alkylphenols with a C15 aliphatic side chain in the meta position relative to the hydroxyl group. The side chain can have varying degrees of unsaturation, typically containing one to three double bonds.

Q2: What is the molecular formula and weight of this compound?

A2: As this compound is a mixture of isomers, it doesn't have a single molecular formula or weight. The most common isomer, 3-pentadecylphenol (C21H36O), has a molecular weight of 304.51 g/mol.

Q3: How is this compound typically characterized using spectroscopic techniques?

A3: Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance spectroscopy (NMR) are commonly used to characterize this compound. FTIR helps identify functional groups, such as phenolic -OH and unsaturated C=C bonds, while NMR provides detailed structural information, including the position and number of double bonds in the side chain. [, , , ]

Q4: What are the key properties that make this compound suitable for material applications?

A4: this compound's long alkyl side chain imparts flexibility and hydrophobicity, while its phenolic hydroxyl group allows for chemical modifications and crosslinking reactions. [, , , ]

Q5: Can this compound be used as a plasticizer for polymers?

A5: Yes, this compound and its derivatives, such as epoxidized acetylation this compound, have shown great potential as plasticizers for polyvinyl chloride (PVC) and poly(lactide) (PLA). They enhance flexibility, processability, and impact resistance while potentially improving biodegradability. [, , ]

Q6: How is this compound used to enhance the properties of natural rubber?

A6: this compound can be grafted onto natural rubber latex, increasing molecular weight and improving mechanical properties like tensile strength and abrasion resistance. It also acts as a plasticizer, lowering the glass transition temperature and enhancing processability. []

Q7: Can this compound be incorporated into epoxy resins?

A7: Yes, this compound-based epoxy resins can be synthesized by reacting this compound with epichlorohydrin. These resins offer improved flexibility, toughness, and adhesion properties compared to conventional bisphenol-A-based epoxy resins. [, ]

Q8: How does this compound contribute to the development of sustainable materials?

A8: this compound is a renewable resource derived from the cashew nut industry, offering a greener alternative to petroleum-based phenols. Its incorporation into polymers and resins can reduce reliance on fossil fuels and contribute to a more sustainable materials industry. [, , , , ]

Q9: Can this compound be used as a compatibilizer in polymer blends?

A9: Yes, polypropylene grafted with this compound (PP-g-cardanol) has been successfully used as a compatibilizer in polypropylene/poly(acrylonitrile-butadiene-styrene) (PP/ABS) blends. It enhances the interfacial adhesion between the polymers, leading to improved mechanical properties and thermal stability. []

Q10: How does this compound modification impact the properties of carbon fiber composites?

A10: Grafting this compound onto carbon fiber surfaces improves the interfacial adhesion between the fiber and the epoxy matrix. This leads to enhanced mechanical properties, such as interlaminar shear strength, and improved anti-hydrothermal ageing properties of the resulting composites. []

Q11: What is the role of this compound in developing bio-based composites?

A11: this compound-based benzoxazines, when reinforced with bio-silica derived from rice husk, create hybrid composites with good thermal and dielectric properties. These composites highlight the potential of this compound in developing fully bio-based materials for various applications. []

Q12: What are some common chemical modifications performed on this compound?

A12: this compound can be modified through various reactions, including epoxidation, acetylation, alkoxylation, and polymerization. These modifications tailor its properties for specific applications, such as plasticizers, resins, and surfactants. [, , , , ]

Q13: How does this compound react with formaldehyde?

A13: this compound reacts with formaldehyde through condensation polymerization to form this compound-formaldehyde resins, similar to phenol-formaldehyde resins. These resins can be either resoles or novolacs, depending on the reaction conditions and the formaldehyde/cardanol ratio. [, ]

Q14: Can this compound be used to synthesize benzoxazines?

A14: Yes, this compound can be reacted with formaldehyde and amines to synthesize this compound-based benzoxazine monomers. These monomers polymerize upon heating to form polybenzoxazines, a class of high-performance polymers with excellent thermal and mechanical properties. [, , ]

Q15: What makes this compound a promising renewable resource for the chemical industry?

A15: this compound is a readily available byproduct of the cashew nut industry, making it a cost-effective and sustainable alternative to petroleum-based phenols. Its unique structure and reactivity make it suitable for various chemical modifications, expanding its application potential. [, , , , ]

Q16: How does the use of this compound contribute to a circular economy?

A16: By utilizing this compound, a byproduct that would otherwise be discarded, we reduce waste and promote resource efficiency. This aligns with the principles of a circular economy, where waste is minimized, and resources are kept in use for as long as possible. []

Q17: What are the environmental benefits of using this compound-based materials?

A17: Replacing petroleum-based chemicals with this compound-based alternatives can reduce greenhouse gas emissions, conserve fossil fuels, and minimize the environmental impact associated with their production and disposal. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。